(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride, or (S)-MTEP hydrochloride, is a synthetic compound of the phenylethylamine class. It is a potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5) subtype and has been studied for its use in scientific research applications, including drug discovery and development.
Scientific Research Applications
Biomedical Applications
(S)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethanamine hydrochloride has shown potential in various biomedical applications. For instance, derivatives of this compound, like chalcones possessing N-substituted ethanamine, have been synthesized and tested against certain strains of Entamoeba histolytica, showing better activity than standard drugs like metronidazole (Zaidi et al., 2015). Furthermore, compounds with similar structural characteristics have demonstrated antifungal and antibacterial properties against various bacterial and fungal strains (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Catalytic Activities
The compound and its derivatives have also been explored for their catalytic activities. For example, chiral (imino)pyridine/phosphine palladium(II) complexes, which are structurally related, have been used as catalysts in the methoxycarbonylation of styrene (Ngcobo, Akiri, Ogweno, & Ojwach, 2021). This highlights the compound's utility in synthetic chemistry and industrial applications.
Antimicrobial Activity
In terms of antimicrobial activity, certain derivatives of this compound have shown efficacy. For instance, 6-fluorobenzo[d]thiazole amides, which share a structural similarity, exhibited antibacterial and antifungal activities comparable to standard medicinal agents (Pejchal, Pejchalová, & Růžičková, 2015).
Antiviral Properties
Additionally, certain isothiazole derivatives, which are structurally related to this compound, have demonstrated antiviral activities. This includes their efficacy in aqueous solutions, indicating potential for medical applications in treating viral infections (Romani, Márquez, Márquez, & Brandán, 2015).
Corrosion Inhibition
On an industrial scale, derivatives like 2-(Decyithio)Ethanamine Hydrochloride have shown multifunctional properties, including acting as biocides in cooling water systems and exhibiting corrosion inhibition properties (Walter & Cooke, 1997).
properties
IUPAC Name |
(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;/h3-8H,13H2,1-2H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJVVVNRJVUMNI-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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